1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1188264-87-0
VCID: VC3426904
InChI: InChI=1S/C14H17NO4/c1-18-12-4-3-10(13(8-12)19-2)9-15-6-5-11(16)7-14(15)17/h3-4,8H,5-7,9H2,1-2H3
SMILES: COC1=CC(=C(C=C1)CN2CCC(=O)CC2=O)OC
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione

CAS No.: 1188264-87-0

Cat. No.: VC3426904

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione - 1188264-87-0

Specification

CAS No. 1188264-87-0
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 1-[(2,4-dimethoxyphenyl)methyl]piperidine-2,4-dione
Standard InChI InChI=1S/C14H17NO4/c1-18-12-4-3-10(13(8-12)19-2)9-15-6-5-11(16)7-14(15)17/h3-4,8H,5-7,9H2,1-2H3
Standard InChI Key PGROSQDLRRDQKM-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CN2CCC(=O)CC2=O)OC
Canonical SMILES COC1=CC(=C(C=C1)CN2CCC(=O)CC2=O)OC

Introduction

Synthesis of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione

Synthetic Pathway

The synthesis of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione typically involves the reaction of piperidine-2,4-dione with 2,4-dimethoxybenzyl chloride or bromide in the presence of a base. This reaction proceeds under mild conditions to minimize side reactions and optimize yield.

Reaction Mechanism

The synthetic process can be summarized as follows:

  • Activation of the piperidine-2,4-dione core.

  • Nucleophilic substitution by the 2,4-dimethoxybenzyl halide.

  • Formation of the final substituted product.

Optimization Strategies

To improve yield and purity during synthesis:

  • Reaction temperature and time are carefully controlled.

  • Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are employed for better solubility.

  • Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Challenges in Synthesis

The primary challenges include:

  • Avoiding side reactions that lead to undesired byproducts.

  • Ensuring complete substitution at the piperidine core without overreaction.

Chemical Properties

Molecular Features

The molecular formula C14H17NO4C_{14}H_{17}NO_4 indicates that the compound contains carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms arranged in a specific configuration that contributes to its reactivity .

Key Functional Groups

The molecule includes:

  • A piperidine ring with two ketone groups at positions 2 and 4.

  • A benzyl group substituted with methoxy groups at positions 2 and 4.

Biological Activities

Mechanism of Action

The biological activity is often mediated through interactions with specific proteins or enzymes in cellular pathways:

  • Binding to receptor sites in the nervous system for neuroprotection.

  • Inhibition of enzyme activity in inflammatory pathways.

  • Disruption of microbial cell membrane integrity for antimicrobial effects.

Applications in Research and Industry

Drug Development

1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione serves as a precursor for synthesizing novel therapeutic agents targeting neurological disorders or infectious diseases .

Material Science Applications

The compound's unique chemical properties make it suitable for developing specialized materials such as polymers or coatings that require stability under specific conditions.

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